molecular formula C14H24N2O2 B12588471 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol CAS No. 627521-04-4

4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol

Cat. No.: B12588471
CAS No.: 627521-04-4
M. Wt: 252.35 g/mol
InChI Key: SKVYGCLKIKQJBK-UHFFFAOYSA-N
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Description

4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is a complex organic compound that features a phenol group substituted with a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 2-aminoethanol.

    Step 1: The phenol is first reacted with 2-aminoethanol under basic conditions to form 4-(2-hydroxyethylamino)phenol.

    Step 2: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-amine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique structure makes it suitable for the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethylamino)phenol: A simpler analog with similar reactivity but fewer functional groups.

    1-Hydroxy-2-methylpropan-2-amine: Another related compound with a similar structure but different functional groups.

Uniqueness

4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol is unique due to its combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biomolecules compared to its simpler analogs.

Properties

CAS No.

627521-04-4

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]ethyl]phenol

InChI

InChI=1S/C14H24N2O2/c1-14(2,11-17)16-10-9-15-8-7-12-3-5-13(18)6-4-12/h3-6,15-18H,7-11H2,1-2H3

InChI Key

SKVYGCLKIKQJBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCCNCCC1=CC=C(C=C1)O

Origin of Product

United States

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